molecular formula C6H10ClNO B6279993 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 2649059-41-4

2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B6279993
CAS No.: 2649059-41-4
M. Wt: 147.6
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Description

2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a chloromethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloromethyl-4,4-dimethyl-2-oxazoline with a suitable base, leading to the formation of the desired oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the cyclization process. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole derivative .

Scientific Research Applications

2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of certain enzymes or the modification of biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: The presence of both the chloromethyl and dimethyl groups in 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole imparts unique reactivity and properties, making it distinct from its analogs.

Properties

CAS No.

2649059-41-4

Molecular Formula

C6H10ClNO

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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